molecular formula C21H19ClFN3O3 B11187528 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B11187528
M. Wt: 415.8 g/mol
InChI Key: QVUVUFAFNVSNKB-UHFFFAOYSA-N
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Description

2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorophenyl and fluorophenyl groups, along with hydroxyethyl and acetamide functionalities, makes it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring. Subsequent steps include the introduction of the hydroxyethyl group via an alkylation reaction and the attachment of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-fluorophenyl)acetamide
  • 2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-chlorophenyl)acetamide
  • 2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the hydroxyethyl and acetamide functionalities, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H19ClFN3O3

Molecular Weight

415.8 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C21H19ClFN3O3/c1-13-18(8-9-27)21(29)26(20(24-13)14-4-2-5-15(22)10-14)12-19(28)25-17-7-3-6-16(23)11-17/h2-7,10-11,27H,8-9,12H2,1H3,(H,25,28)

InChI Key

QVUVUFAFNVSNKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NC3=CC(=CC=C3)F)CCO

Origin of Product

United States

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